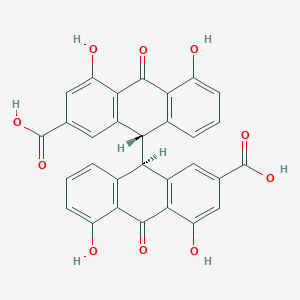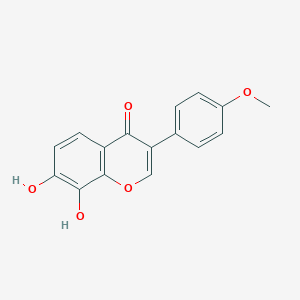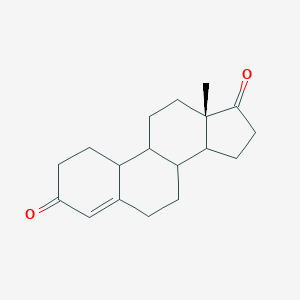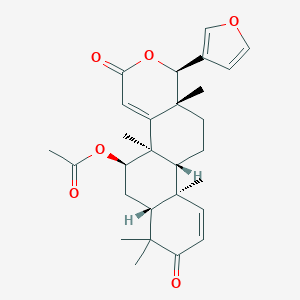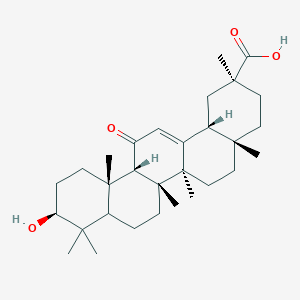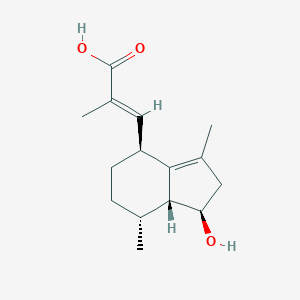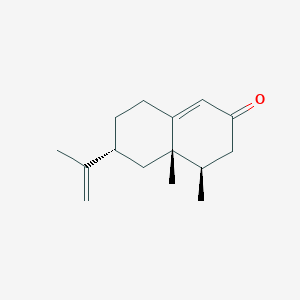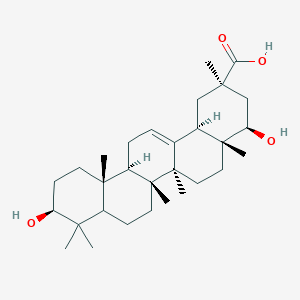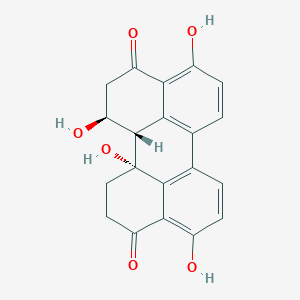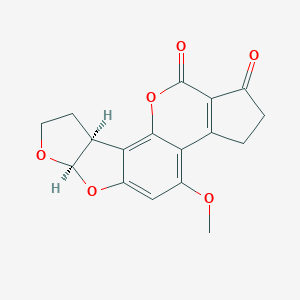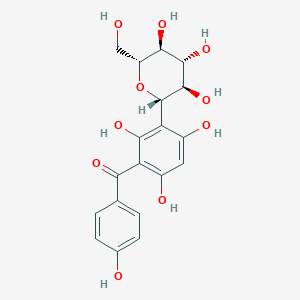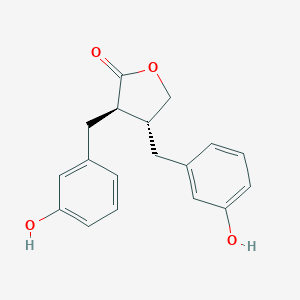
エンテロラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enterolactone (EL) is a naturally occurring phytoestrogen that is found in some dietary plant sources. It is synthesized from the breakdown of lignans by the gut microbiota and is a major source of dietary lignans in humans. EL has been studied for its potential health benefits, including its ability to modulate estrogen receptors, reduce oxidative stress, and improve cardiovascular health. In addition, EL has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties.
科学的研究の応用
エンテロラクトン:科学研究における用途の包括的な分析
血圧調節: エンテロラクトンは、成人の高血圧のリスク低下と、収縮期血圧および拡張期血圧の低下と関連付けられています。 これは、エンテロラクトンが血圧調節と高血圧のリスク管理において潜在的な役割を果たしている可能性を示唆しています .
腸内細菌叢と代謝性健康: この化合物は、腸内細菌叢の健康のバロメーターであり、血圧と高血圧のリスクと逆相関関係にあります。 これは、エンテロラクトンが、全体的な代謝性健康に不可欠な、健康的な腸内細菌叢を維持する上で重要な役割を果たしていることを強調しています .
抗癌の可能性:疫学研究では、健康な対照群と比較して、乳がん患者ではエンテロラクトンの濃度が低いことが観察されており、エンテロラクトンには抗癌作用がある可能性があることを示唆しています .
食事からの供給源とバイオアベイラビリティ: エンテロラクトンは、腸内細菌が食事中に存在する植物リグナン前駆体を作用させることで生成されます。 これは、食事の選択がエンテロラクトンのバイオアベイラビリティとその後の健康への影響に与える影響の重要性を強調しています .
代謝性リスク因子との関連:血漿中のエンテロラクトンレベルを高める、食事性リグナン摂取は、BMI、HbA1c、CRP、および全体的な代謝性リスクスコアのレベルが有意に低いことと関連付けられており、代謝性健康管理における有益な役割を示唆しています .
作用機序
Target of Action
Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:
Biochemical Pathways
The metabolism of enterolactone involves gut microbiota enzymes. Here’s the pathway:
Action Environment
Environmental factors impact enterolactone’s efficacy:
Understanding enterolactone’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊
生化学分析
Biochemical Properties
Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .
Cellular Effects
Enterolactone has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .
Molecular Mechanism
Enterolactone exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Enterolactone have been observed to change over time in laboratory settings. A study describes the short-term variation in enterolactone in serum, 24-h urine, and spot-urine enterolactone:creatinine ratio and the relationship between enterolactone concentrations in serum, 24-h urine, and spot urine .
Dosage Effects in Animal Models
The effects of Enterolactone vary with different dosages in animal models. In a study conducted on nude mice, it was found that Enterolactone suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that Enterolactone had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .
Metabolic Pathways
Enterolactone is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma enterolactone concentrations .
Transport and Distribution
Enterolactone is transported and distributed within cells and tissues. In HepG2 cells, it was observed that Enterolactone did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .
特性
| { "Design of the Synthesis Pathway": "Enterolactone can be synthesized via a multi-step process starting from the natural compound lignan. The synthesis involves several key reactions including oxidation, reduction, and cyclization.", "Starting Materials": [ "Lignan", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Palladium on carbon", "Hydrochloric acid", "Sodium chloride", "Methanol" ], "Reaction": [ "Lignan is treated with sodium hydroxide and hydrogen peroxide to form a diol intermediate.", "The diol intermediate is then reduced with sodium borohydride to form a tetrahydrofuran ring.", "The tetrahydrofuran ring is oxidized with acetic acid and sodium acetate to form a lactone intermediate.", "The lactone intermediate is then catalytically hydrogenated with palladium on carbon to form enterolactone.", "The enterolactone product is purified by acidification with hydrochloric acid and extraction with methanol.", "The final product is obtained by evaporation of the solvent." ] } | |
| 78473-71-9 | |
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |
InChIキー |
HVDGDHBAMCBBLR-PBHICJAKSA-N |
異性体SMILES |
C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
正規SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
同義語 |
2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


